Ranunculin
Overview
Description
Ranunculin is a naturally occurring glucoside found in plants of the buttercup family (Ranunculaceae). It is an unstable compound that, upon maceration or damage to the plant, enzymatically breaks down into glucose and protoanemonin, a toxic lactone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ranunculin is typically extracted from plants of the Ranunculus genus. The extraction process involves macerating the plant material to release the compound, which is then isolated and purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Most studies focus on the extraction and purification from plant materials rather than synthetic production .
Types of Reactions:
Hydrolysis: this compound undergoes enzymatic hydrolysis to produce protoanemonin and glucose.
Cyclodimerization: Protoanemonin, the hydrolysis product, can further undergo cyclodimerization to form anemonin.
Common Reagents and Conditions:
Enzymatic Hydrolysis: This reaction typically occurs in the presence of β-glucosidase, an enzyme that catalyzes the breakdown of this compound.
Major Products:
Scientific Research Applications
Ranunculin and its derivatives have been studied for their various biological activities:
Antibacterial and Antiprotozoal Effects: Extracts containing this compound have shown activity against bacterial and protozoal pathogens.
Antioxidant and Anti-inflammatory Properties: this compound exhibits antioxidant properties and has been studied for its potential anti-inflammatory effects.
Anticancer Potential: Some studies suggest that this compound and its derivatives may have anticancer properties, although more research is needed to fully understand these effects.
Mechanism of Action
Ranunculin exerts its effects primarily through its breakdown product, protoanemonin. Protoanemonin is a reactive compound that can form covalent bonds with nucleophiles, leading to cellular damage. This mechanism is responsible for the compound’s cytotoxic effects . Additionally, protoanemonin can inhibit DNA and RNA synthesis, contributing to its toxicological profile .
Comparison with Similar Compounds
Protoanemonin: The direct hydrolysis product of ranunculin, known for its toxicity and reactivity.
Anemonin: A dimer of protoanemonin, which is less toxic but still biologically active.
Uniqueness: this compound is unique due to its instability and the rapid conversion to protoanemonin upon plant damage. This characteristic makes it a crucial component of the plant’s defense mechanism against herbivores and pathogens .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c12-3-6-8(14)9(15)10(16)11(19-6)17-4-5-1-2-7(13)18-5/h1-2,5-6,8-12,14-16H,3-4H2/t5-,6+,8+,9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWXNGXVSZRXNA-NVZSGMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1COC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[C@@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40982977 | |
Record name | (S)-5-((beta-D-Glucopyranosyloxy)methyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644-69-9 | |
Record name | Ranunculin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranunculin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-5-((beta-D-Glucopyranosyloxy)methyl)furan-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40982977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5-[(β-D-glucopyranosyloxy)methyl]furan-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANUNCULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBP7446K1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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